![molecular formula C13H20N2O5S2 B5293078 N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MPSS is a sulfonamide-based compound that has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
MPSS selectively inhibits the proteasome by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins, which can result in cell death or other cellular responses. The proteasome is involved in the degradation of many cellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Therefore, the inhibition of the proteasome by MPSS can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
MPSS has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. MPSS has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, MPSS has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
MPSS has several advantages for use in lab experiments. It is a highly selective inhibitor of the proteasome, which allows for the study of specific cellular processes that are regulated by the proteasome. MPSS has also been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without causing significant damage to cells. However, there are also limitations to the use of MPSS in lab experiments. It is a highly potent compound that can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of MPSS is a complex process that requires specialized equipment and expertise.
Future Directions
There are many possible future directions for research on MPSS. One area of interest is the development of more selective proteasome inhibitors that can target specific subunits of the enzyme. Another area of interest is the study of the role of the proteasome in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of new methods for synthesizing MPSS and related compounds could lead to the discovery of novel compounds with unique properties and mechanisms of action. Overall, the study of MPSS and its effects on cellular processes has the potential to lead to new insights into the regulation of cellular processes and the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of MPSS has been achieved using various methods, including the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a Lewis acid catalyst. The synthesis of MPSS is a complex process that requires careful control of the reaction conditions to produce a high yield of the desired product.
Scientific Research Applications
MPSS has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool for studying protein degradation pathways, as it can selectively inhibit the proteasome, a key enzyme involved in protein degradation. MPSS has also been used as a chemical probe for studying the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
properties
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(21(3,16)17)12-10-11(6-7-13(12)20-2)22(18,19)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXVUZIXPYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0139397.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

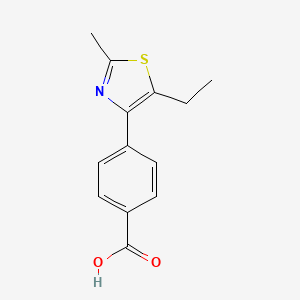
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)
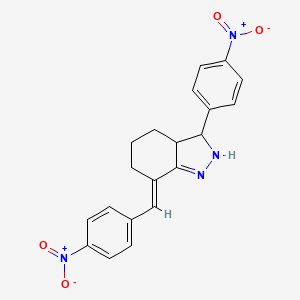
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
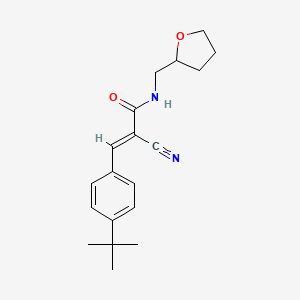
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)
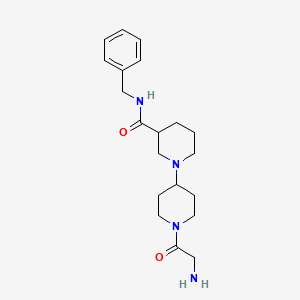
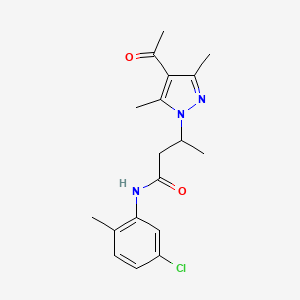
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)